N-(3-bromophenyl)-2-ethoxybenzamide
Description
N-(3-Bromophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzoyl group attached to a 3-bromophenylamine moiety. Its molecular structure combines a halogen (bromine) at the meta position of the phenyl ring and an ethoxy group at the ortho position of the benzamide (Fig. 1).
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
YXGCADISAGXVJH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Compounds:
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7) Substituents: Para-Cl, meta-CF₃ on phenyl; ortho-ethoxy on benzamide. Activity: Activates p300 HAT activity, contrasting with inhibitory analogs. The para-electronegative groups (Cl, CF₃) are critical for activation .
N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide Substituents: Meta-Br on phenyl; 3,4,5-trimethoxy on benzamide.
2-Bromo-N-(3-fluorophenyl)benzamide
Functional Group Modifications
Examples:
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide Added Features: Thiazole ring and 4-chlorophenyl group.
N-[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethoxybenzamide
Chain Length and Hydrophobicity
Example: N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB, 6)
- Added Feature: C15 alkyl chain at position 6 of the benzamide.
- Impact: The pentadecyl chain significantly enhances lipophilicity and cell permeability, enabling potent HAT inhibition in HeLa cells. The target compound lacks such a chain, suggesting reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
